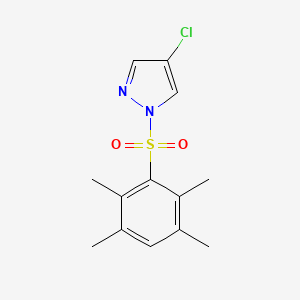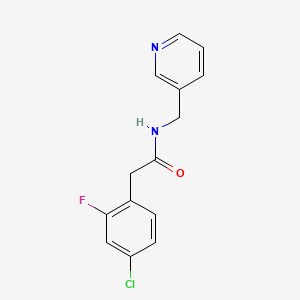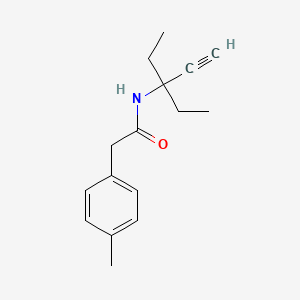![molecular formula C12H16ClN3O B5331888 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea](/img/structure/B5331888.png)
1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an aminocyclobutyl group and a chloromethylphenyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea typically involves the reaction of 2-aminocyclobutanol with 3-chloro-2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different substituted urea compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of urease, which is crucial for various biological processes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as peptic ulcers and kidney stones, due to its enzyme inhibitory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, owing to its versatile reactivity and stability.
Mécanisme D'action
The mechanism of action of 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea involves the inhibition of specific enzymes, such as urease. The compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic pathways that rely on urease activity, leading to therapeutic effects in conditions like peptic ulcers and kidney stones.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)thiourea
- 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)carbamate
- 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)amide
Uniqueness
Compared to these similar compounds, 1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea exhibits unique properties such as higher stability, enhanced reactivity, and specific enzyme inhibitory activity. These characteristics make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
1-[(1S,2R)-2-aminocyclobutyl]-3-(3-chloro-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-7-8(13)3-2-4-10(7)15-12(17)16-11-6-5-9(11)14/h2-4,9,11H,5-6,14H2,1H3,(H2,15,16,17)/t9-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOLKHXHXSOQHW-KOLCDFICSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2CCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N[C@H]2CC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5331806.png)
![N-[(5-{[2-(2-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B5331814.png)
![4-chloro-N'-{[(4-ethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5331825.png)
![2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5331831.png)

![(4E)-4-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(4-iodophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B5331851.png)
![N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-7-(3-methylbut-2-enoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331853.png)




![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propane-1,2-diol](/img/structure/B5331898.png)
![N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-2-hydroxypropanamide](/img/structure/B5331902.png)
![(1R*,2R*,6S*,7S*)-4-[(3-chloro-2-thienyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5331911.png)
